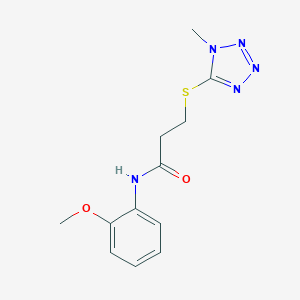![molecular formula C18H18N4O4S2 B270034 Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B270034.png)
Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a thioester derivative of ethyl 4,5-dimethyl-2-thiophenecarboxylate and has been found to have a wide range of applications in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate has been used in various scientific research applications. It has been found to be a potent inhibitor of cysteine proteases and has been used to study the role of these enzymes in various biological processes. It has also been used as a tool to study the mechanism of action of other inhibitors of cysteine proteases. In addition, it has been used to study the structure-activity relationship of other thioester derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate involves the formation of a covalent bond between the thioester group of the compound and the active site cysteine residue of the cysteine protease. This covalent bond formation results in the irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate have been studied extensively. It has been found to be a potent inhibitor of cathepsin B, cathepsin L, and papain. These enzymes are involved in various biological processes such as protein degradation, antigen processing, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, arthritis, and osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate in lab experiments include its high potency and selectivity towards cysteine proteases, its stability in aqueous solutions, and its ability to irreversibly inhibit enzyme activity. However, its limitations include the irreversible inhibition of enzyme activity, which may not be desirable in some experiments, and its potential toxicity towards other enzymes and proteins.
Direcciones Futuras
For Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate include the development of more potent and selective inhibitors of cysteine proteases, the study of its therapeutic potential in various diseases, and the exploration of its use as a tool to study the mechanism of action of other inhibitors of cysteine proteases. In addition, the use of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate in combination with other inhibitors of cysteine proteases may provide synergistic effects and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis method of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate involves the reaction of ethyl 4,5-dimethyl-2-thiophenecarboxylate with 5-(3-pyridinyl)-1,3,4-oxadiazol-2-thiol in the presence of acetic anhydride and triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography. The purity of the product can be confirmed by NMR and mass spectrometry.
Propiedades
Nombre del producto |
Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C18H18N4O4S2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N4O4S2/c1-4-25-17(24)14-10(2)11(3)28-16(14)20-13(23)9-27-18-22-21-15(26-18)12-6-5-7-19-8-12/h5-8H,4,9H2,1-3H3,(H,20,23) |
Clave InChI |
AFMHQXUVDMAVHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-2-pyridinylacetamide](/img/structure/B269982.png)
![Ethyl 2-({[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269983.png)